Tetraphenylphosphonium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

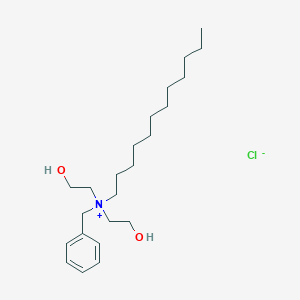

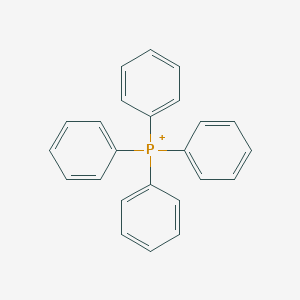

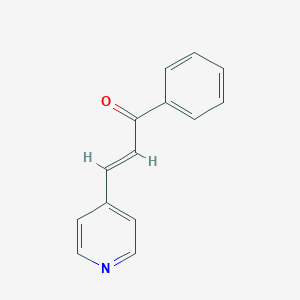

Tetraphenylphosphonium (TPP) is a quaternary phosphonium salt that has been widely used in scientific research. It is a positively charged molecule that can readily cross cell membranes, making it an attractive tool for studying the biochemical and physiological effects of various compounds.

Scientific Research Applications

1. Mitochondrial Research

Tetraphenylphosphonium (TPP+) is noted for its role in mitochondrial research, particularly in understanding calcium transport systems. TPP+ inhibits Na+-stimulated Ca2+ efflux from brain mitochondria, highlighting its utility in studying mitochondrial calcium transport systems (Karadjov et al., 1986).

2. Waste Management

TPP+ has been explored for its potential in radioactive waste management. For instance, tetraphenylphosphonium bromide (TPPB) helps remove technetium from certain waste streams. Its degradation products, including triphenylphosphonium oxide (TPPO) and triphenylphosphine (TPP), have been studied for their impact on the solubility of various radionuclides in waste solutions (Aldridge et al., 2007).

3. Pharmaceutical Research

TPP's interaction with P-glycoprotein (P-gp), an efflux transporter, has implications in drug delivery and tumor imaging. Studies have shown that TPP can be used as an imaging agent in cancer, with its distribution affected by P-gp in vitro and in vivo (Swed et al., 2009).

4. Membrane Potential Assessment

TPP and its derivatives, such as triphenylmethylphosphonium (TPMP), have been utilized in estimating electrical potentials across biological membranes. They are used as probes for charge alterations in biomembranes, which can have significant effects on transport systems and receptors associated with cell membranes (Riley et al., 1989).

5. Analytical Chemistry

In analytical chemistry, tetraphenylphosphonium plays a role in the reactions and analytical applications involving oxy-anions, halo-, and thiocyanato-anionic complexes (Bowd et al., 1969).

6. Flame Retardancy

Research into flame retardant applications on cotton fabric has utilized derivatives of piperazine-phosphonates, where the thermal degradation mechanisms of these compounds have been studied to understand their effectiveness in enhancing fire resistance (Nguyen et al., 2014).

7. Bacterial Membrane Permeability

The TPP+ ion-selective electrode serves as a tool for measuring changes in the permeability of bacterial outer and cytoplasmic membranes, particularly in response to antimicrobial agents. This application is crucial in understanding how different agents affect bacterial membrane integrity (Yasuda et al., 2003).

8. Organocatalysis

In chemical synthesis, tetraphenylphosphonium bromide has been used as a phenyl source under oxidative N-heterocyclic carbene catalysis, facilitating the transformation of aromatic aldehydes into phenyl esters (Ramanjaneyulu et al., 2014).

9. Light-Emitting Diodes

TPP is also significant in the development of highly efficient and stable perovskite light-emitting diodes (PeLEDs), where it assists in phase tuning and morphology formation of quasi-2D perovskite films, thereby enhancing the electroluminescent performance of these devices (Xu et al., 2021).

properties

CAS RN |

18198-39-5 |

|---|---|

Product Name |

Tetraphenylphosphonium |

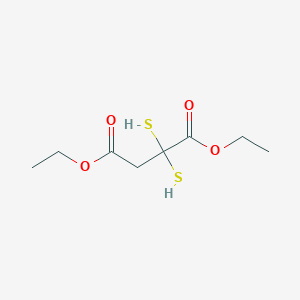

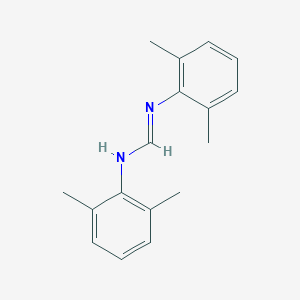

Molecular Formula |

C24H20P+ |

Molecular Weight |

339.4 g/mol |

IUPAC Name |

tetraphenylphosphanium |

InChI |

InChI=1S/C24H20P/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H/q+1 |

InChI Key |

USFPINLPPFWTJW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Other CAS RN |

18198-39-5 |

Related CAS |

20-01-45-8 (chloride) 2751-90-8 (bromide) |

synonyms |

tetraphenylphosphonium tetraphenylphosphonium bromide tetraphenylphosphonium chloride |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate](/img/structure/B101372.png)

![3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B101380.png)